molecular formula C13H17NO B3114244 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol CAS No. 2007909-75-1

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol

Cat. No.: B3114244
CAS No.: 2007909-75-1
M. Wt: 203.28
InChI Key: HSDVWHREPWIIGV-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a tetrahydropyridine ring substituted with a benzyl group at the 1-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position. Tetrahydropyridines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol can be achieved through several methods. One common approach involves the reduction of pyridinium salts. For instance, N-methylpyridinium can be treated with borohydride reagents to yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the ring-closing olefin metathesis to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different tetrahydropyridine derivatives .

Scientific Research Applications

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological disorders.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-5-methyl-3,6-dihydro-2H-pyridin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,15H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDVWHREPWIIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCN(C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192466
Record name 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007909-75-1
Record name 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007909-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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